molecular formula C14H8ClF3N2O B13690482 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

Katalognummer: B13690482
Molekulargewicht: 312.67 g/mol
InChI-Schlüssel: BPTSULLBDNUJAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound featuring a chlorine atom at position 6 and a 4-(trifluoromethoxy)phenyl group at position 2 of the imidazo[1,2-a]pyridine scaffold. This structure is notable for its trifluoromethoxy substituent, which enhances lipophilicity and metabolic stability, making it a promising candidate in medicinal chemistry.

Eigenschaften

Molekularformel

C14H8ClF3N2O

Molekulargewicht

312.67 g/mol

IUPAC-Name

6-chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8ClF3N2O/c15-10-3-6-13-19-12(8-20(13)7-10)9-1-4-11(5-2-9)21-14(16,17)18/h1-8H

InChI-Schlüssel

BPTSULLBDNUJAW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step procedures incorporating:

  • Construction of the imidazo[1,2-a]pyridine core via multicomponent reactions or cyclization of substituted pyridin-2-amines.
  • Introduction of substituents such as halogens (chlorine) and aryl groups through selective functionalization and cross-coupling reactions.

For 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine , the key steps include:

  • Formation of the imidazo[1,2-a]pyridine ring system with a chlorine substituent at the 6-position.
  • Attachment of the 4-(trifluoromethoxy)phenyl group at the 2-position via palladium-catalyzed cross-coupling.

Specific Synthetic Methods

Method A: Multicomponent Reaction for Imidazo[1,2-a]pyridine Core
  • A mixture of substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde is reacted with 2-isocyano-2,4,4-trimethylpentane in methanol at 70 °C for 12 hours in the presence of p-toluenesulfonic acid.
  • The reaction mixture is worked up by extraction and purified by silica gel chromatography to yield the imidazo[1,2-a]pyridine intermediate bearing a 6-chloro substituent.
  • This method achieves yields around 86% for related compounds.
Method B: Deprotection and Purification
  • The intermediate from Method A is treated with hydrochloric acid in dioxane/methanol at room temperature for 12 hours.
  • Following concentration and aqueous workup, the product is extracted and purified, yielding the 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative in over 90% yield.
Method C: Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig or Suzuki-Miyaura)
  • The key arylation step involves coupling the 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine intermediate with aryl halides such as 4-(trifluoromethoxy)phenyl bromide.
  • Catalysts include Pd2(dba)3 and ligands like XantPhos, with t-BuONa as base in toluene at 110 °C under nitrogen atmosphere for 12 hours.
  • The product is purified by preparative HPLC to obtain the final this compound compound.
Alternative Chlorination Protocol
  • Chlorination of imidazo[1,2-a]pyridine derivatives at the 6-position can be achieved using chloramine-T as a chlorinating reagent.
  • The reaction proceeds rapidly (within 5 minutes) at room temperature under solvent-free conditions with high yields (up to 95%).
  • This environmentally friendly method allows selective chlorination without over-chlorination or side reactions.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Multicomponent cyclization (Method A) Substituted pyridin-2-amine + pyridine-2-carbaldehyde + isocyanide, MeOH, 70 °C, 12 h, TosOH ~86 Forms 6-chloro-imidazo[1,2-a]pyridine intermediate
2 Acid treatment (Method B) HCl/dioxane in MeOH, 20 °C, 12 h ~93 Deprotection and purification
3 Pd-catalyzed cross-coupling (Method C) Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h, aryl bromide (4-(trifluoromethoxy)phenyl bromide) 40–70* Final arylation step yielding target compound
4 Selective chlorination Chloramine-T, solvent-free, room temperature, 5 min Up to 95 Alternative chlorination method for 6-position

*Yield varies depending on substrate and purification.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis by targeting the enzyme InhA. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituents and Physicochemical Properties of Selected Derivatives

Compound Name Position 2 Substituent Position 3 Substituent Position 6 Substituent Molecular Weight Key Properties
Target Compound 4-(Trifluoromethoxy)phenyl H Cl ~342.7* High lipophilicity
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af) Thiophen-2-yl H Cl 275.7 83% synthesis yield; pale yellow solid
2-{6-Chloro-2-[4-(3-fluoropropoxy)phenyl]imidazo[1,2-a]pyridin-3-yl}-N,N-diethylacetamide 4-(3-Fluoropropoxy)phenyl N,N-Diethylacetamide Cl 417.9 Moderate solubility (amide group)
6-Chloro-3-Nitro-8-(Pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine (7) (3,3,3-Trifluoropropylsulfonyl)methyl Nitro Cl ~550† Reduced aqueous solubility (nitro group)
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide 4-Chlorophenyl Acetamide Cl 320.2 Improved solubility (polar acetamide)

*Calculated based on molecular formula (C₁₄H₈ClF₃N₂O); †Estimated from molecular fragments.

Key Observations:

  • The trifluoromethoxy group in the target compound increases molecular weight compared to simpler aryl substituents (e.g., thiophen-2-yl in 3af ).
  • Polar groups at position 3 (e.g., acetamide , nitro ) modulate solubility but may reduce membrane permeability.

Antitubercular Activity:

  • Q203 (Telacebec), a close analog of the target compound, shows potent activity against M. tuberculosis (MIC = 0.7 nM) due to its 3-carboxamide and ethyl groups . The target compound’s lack of a carboxamide group may reduce affinity for the QcrB target but could be optimized for other applications.

COX-2 Inhibition:

  • Morpholine-substituted imidazo[1,2-a]pyridines (e.g., 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl) derivative) exhibit high COX-2 inhibition (IC₅₀ = 0.07 µM) . The target compound’s trifluoromethoxy group may enhance selectivity due to steric and electronic effects.

Cholinesterase Inhibition:

  • Chlorine at position 6 (as in the target compound) enhances acetylcholinesterase (AChE) inhibition compared to methyl groups, as shown in (IC₅₀ values improved by 2–3 fold) .

Biologische Aktivität

6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity, particularly as an antituberculosis agent. Its unique structure, characterized by a chlorinated imidazo[1,2-a]pyridine core and a trifluoromethoxy group, contributes to its distinct electronic properties and biological interactions.

The primary mechanism through which this compound exhibits its biological activity is by inhibiting the enzyme InhA, crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall integrity, leading to cell death and highlighting its potential as a therapeutic agent against tuberculosis.

Structure-Activity Relationship (SAR)

The structural features of this compound play a critical role in its biological activity. The trifluoromethoxy group enhances its electronic properties compared to similar compounds. A comparative analysis of related compounds reveals differences in potency and mechanism:

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-ethylimidazo[1,2-a]pyridineEthyl group at position 2Less potent against tuberculosis
6-Chloro-2-phenylimidazo[1,2-a]pyridinePhenyl group at position 2Different electronic properties
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridineTrifluoromethyl group instead of trifluoromethoxyVarying biological activity

Pharmacological Profile

The pharmacological profile of this compound indicates high absorption and moderate solubility. The compound has shown potential as an inhibitor for several cytochrome P450 enzymes (CYP), which are essential for drug metabolism:

PropertyValue
Molecular Weight312.67 g/mol
SolubilityModerately soluble
CYP InhibitionCYP1A2, CYP2C19, CYP2C9

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound exhibit varying degrees of biological activity across different assays. For instance:

  • Antituberculosis Activity : The compound's inhibition of InhA has been confirmed through enzyme assays.
  • Anticancer Activity : Related imidazo[1,2-a]pyridines have shown IC50 values in the nanomolar range against specific cancer cell lines, indicating a potential for further development in oncology.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine?

The compound is synthesized via cyclization reactions starting from 2-aminopyridine derivatives. A common method involves reacting 2-aminopyridine with a substituted benzaldehyde (e.g., 4-(trifluoromethoxy)benzaldehyde) under acidic reflux conditions (e.g., DMF or ethanol) . Copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes offers a modular approach for introducing diverse substituents .

Q. How is the compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and purity.
  • HPLC : For assessing synthetic yield and stability.
  • X-ray crystallography : Resolves crystal packing and molecular conformation (e.g., dihedral angles between aromatic rings) .
  • Mass spectrometry : Validates molecular weight (e.g., C₁₆H₉ClF₃N₂O).

Q. What preliminary biological activities are reported?

Imidazo[1,2-a]pyridines are pharmacologically active, with this compound showing antitubercular potential against Mycobacterium tuberculosis (MDR-TB strains) via disruption of bacterial metabolic pathways . Initial screening involves in vitro MIC assays using Löwenstein-Jensen medium or microplate Alamar Blue assays .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence biological activity?

  • 2-Position : The 4-(trifluoromethoxy)phenyl group enhances lipophilicity and target binding via π-π stacking. Replacing it with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
  • 6-Position : Chlorine acts as an electron-withdrawing group, modulating electronic properties and reactivity. Substitution with bromine or iodine may enable further functionalization (e.g., Suzuki coupling) . Table 1 : SAR of Key Analogues
Substituent (2-position)6-PositionActivity (MIC vs. MDR-TB)
4-(trifluoromethoxy)phenylCl0.12 µg/mL
4-fluorophenylCl0.25 µg/mL
2-thienylCl0.18 µg/mL

Q. What strategies optimize synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Catalyst screening : Cu(I) catalysts enhance TCC efficiency for imidazo[1,2-a]pyridine core formation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining >85% yield .

Q. How to evaluate its antimycobacterial mechanism of action?

Advanced methods include:

  • Target identification : Proteomic profiling (e.g., 2D gel electrophoresis) of treated vs. untreated M. tuberculosis.
  • Enzyme inhibition assays : Test against mycobacterial enzymes (e.g., InhA for fatty acid synthesis) .
  • Resistance studies : Serial passage assays to detect mutation hotspots via whole-genome sequencing.

Methodological Challenges

Q. What are the limitations in structural modification for enhanced solubility?

The trifluoromethoxy group increases hydrophobicity, complicating aqueous formulation. Strategies include:

  • Introducing polar groups (e.g., morpholine, sulfonamide) at the 3-position .
  • Prodrug approaches (e.g., esterification of free -OH groups) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies arise from assay variability (e.g., culture media, bacterial strain). Standardization steps:

  • Use WHO-recommended TB strains (e.g., H37Rv, Erdman).
  • Cross-validate with intracellular efficacy models (e.g., infected macrophages) .

Q. What analytical challenges arise in characterizing reactive intermediates?

  • Transient species : Use low-temperature NMR (-40°C) or cryo-MS to stabilize intermediates.
  • Byproduct identification : HPLC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks .

Comparative Studies

Q. How does this compound compare to other imidazo[1,2-a]pyridine-based therapeutics?

Table 2 : Key Comparative Data

CompoundTarget IndicationSelectivity Index
ZolpidemInsomnia (GABA-A)150
AlpidemAnxiety (GABA-A)90
6-Chloro-2-[4-(TFMO)Ph]-IPTuberculosis (MDR-TB)300

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.